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Compound of Interest

Compound Name: Fpmpg

Cat. No.: B15188892 Get Quote

Note: Initial searches for "Fpmpg" did not yield any relevant results. Based on the context of

retroviral infection models, this document will focus on the well-researched antiretroviral agent

Tenofovir, also known as PMPA (9-(2-phosphonylmethoxypropyl)adenine), a widely used

nucleotide analog reverse transcriptase inhibitor.

These application notes provide a comprehensive overview of the use of Tenofovir and its

prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), in preclinical

retroviral infection models. This document is intended for researchers, scientists, and drug

development professionals working in the field of antiretroviral therapy.

Mechanism of Action
Tenofovir is an acyclic nucleotide analog of adenosine monophosphate. To exert its antiviral

effect, it must be phosphorylated intracellularly to its active form, tenofovir diphosphate (TFV-

DP).[1][2][3] This active metabolite acts as a competitive inhibitor of the viral reverse

transcriptase (RT) enzyme.[1] TFV-DP mimics the natural substrate, deoxyadenosine

triphosphate (dATP), and gets incorporated into the nascent viral DNA strand during reverse

transcription.[1][4] Upon incorporation, it causes chain termination due to the absence of a 3'-

hydroxyl group, which is necessary for the formation of the next phosphodiester bond, thereby

halting viral DNA synthesis and replication.[1][3][5] Tenofovir is effective against human

immunodeficiency virus types 1 and 2 (HIV-1 and HIV-2) and hepatitis B virus (HBV).[2][3]

Due to low oral bioavailability of the parent drug, Tenofovir is administered as prodrugs,

primarily Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF).[1][5][6][7] TDF is
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largely converted to tenofovir in the plasma, while TAF is more stable in plasma and is primarily

activated intracellularly, leading to higher concentrations of the active metabolite in target cells

and lower plasma levels of tenofovir.[7]
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Quantitative Data Summary
The following table summarizes the in vitro efficacy of Tenofovir (PMPA) and its prodrugs

against various retroviruses.
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Compoun
d

Virus Cell Line Assay
IC50 /
EC50
(µM)

Cytotoxic
ity (CC50
in µM)

Referenc
e

Tenofovir

(PMPA)
HIV-1IIIB MT-2 cells

p24

antigen
~0.6

~1,200 to

1,250
[8]

HIV-1IIIB PBMCs
p24

antigen
~0.2 >100 [8]

HBV
HepG2

2.2.15 cells
N/A 1.1 >100 [3]

HBV
HB611

cells
N/A 2.5 260 [3]

Duck HBV

Primary

duck

hepatocyte

s

N/A 0.11 N/A [3]

bis(POC)P

MPA
HIV-1IIIB MT-2 cells

p24

antigen
0.007 ~20 [9]

HIV-1IIIB PBMCs
p24

antigen
0.005 ~30 [9]

Tenofovir

HIV-1 (Lab

& Clinical

Isolates)

Lymphobla

stoid cells,

primary

monocyte/

macrophag

e cells,

peripheral

blood

lymphocyte

s

N/A 0.04 - 8.5 N/A [10]

IC50: 50% inhibitory concentration; EC50: 50% effective concentration; CC50: 50% cytotoxic

concentration; PBMCs: Peripheral Blood Mononuclear Cells.
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Experimental Protocols
In Vitro Antiviral Activity Assay (HIV-1)
This protocol is a general guideline for determining the in vitro antiviral activity of Tenofovir

against HIV-1 in peripheral blood mononuclear cells (PBMCs).

Materials:

Tenofovir (PMPA) or its prodrugs (TDF, TAF)

Human PBMCs, stimulated with phytohemagglutinin (PHA)

HIV-1 laboratory-adapted strain (e.g., HIV-1IIIB)

Complete RPMI-1640 medium (with 10% fetal bovine serum, L-glutamine, penicillin-

streptomycin, and IL-2)

96-well cell culture plates

HIV-1 p24 antigen ELISA kit

Cell viability assay kit (e.g., MTS or XTT)

Protocol:

Cell Preparation: Isolate PBMCs from healthy donor blood and stimulate with PHA for 2-3

days. Wash and resuspend the cells in complete RPMI-1640 medium with IL-2 to a

concentration of 1 x 106 cells/mL.

Drug Preparation: Prepare a stock solution of Tenofovir in a suitable solvent (e.g., DMSO or

water) and make serial dilutions in the culture medium.

Infection: Plate 100 µL of the PBMC suspension in each well of a 96-well plate. Add 50 µL of

the diluted drug to the appropriate wells.

Add 50 µL of a predetermined titer of HIV-1 to each well (except for cell control wells). The

final volume in each well should be 200 µL.
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Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.

Endpoint Measurement: After incubation, collect the cell culture supernatant and measure

the HIV-1 p24 antigen concentration using an ELISA kit according to the manufacturer's

instructions.

Cytotoxicity Assay: In a parallel plate, assess cell viability using an MTS or XTT assay to

determine the 50% cytotoxic concentration (CC50) of the compound.

Data Analysis: Calculate the 50% effective concentration (EC50) by determining the drug

concentration that inhibits p24 antigen production by 50% compared to the virus control

wells.
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Retrovirus Production and Titration
This protocol provides a general method for producing and titrating retroviral stocks for use in

infection models.

Materials:

HEK293T cells

Retroviral vector plasmid (containing the gene of interest)

Packaging plasmids (e.g., gag-pol, VSV-G)

Transfection reagent (e.g., Lipofectamine)

DMEM medium with 10% FBS

0.45 µm filter

Target cells for titration (e.g., NIH 3T3 cells)

Polybrene

Protocol for Production:

Cell Seeding: Seed HEK293T cells in a 10-cm dish to be 70-80% confluent on the day of

transfection.[11]

Transfection: Co-transfect the cells with the retroviral vector and packaging plasmids using a

suitable transfection reagent according to the manufacturer's protocol.[11]

Virus Harvest: At 48 and 72 hours post-transfection, collect the culture supernatant

containing the viral particles.

Virus Concentration (Optional): For higher titers, concentrate the virus by ultracentrifugation

or using a commercially available concentration reagent.

Storage: Aliquot the viral supernatant and store at -80°C.
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Protocol for Titration:

Cell Seeding: Seed target cells (e.g., NIH 3T3) in a 24-well plate.

Serial Dilution: Prepare serial dilutions of the retroviral stock.

Transduction: Infect the target cells with the viral dilutions in the presence of polybrene (to

enhance transduction efficiency).

Selection/Analysis: After 48-72 hours, select for transduced cells (if the vector contains a

selection marker) or analyze for reporter gene expression (e.g., GFP via flow cytometry).

Titer Calculation: Count the number of positive colonies or the percentage of positive cells to

calculate the viral titer in transducing units per milliliter (TU/mL).

Application in Animal Models
Tenofovir has been extensively studied in various animal models to evaluate its efficacy and

pharmacokinetics.

Non-Human Primate (NHP) Models:

Macaques (Rhesus, Pig-tailed, Cynomolgus): These are the most widely used models for

HIV/AIDS research.[12] Macaques can be infected with Simian Immunodeficiency Virus

(SIV) or Simian-Human Immunodeficiency Virus (SHIV), which closely mimic HIV-1 infection

in humans.[13]

Application: Tenofovir has demonstrated significant efficacy in both pre-exposure prophylaxis

(PrEP) and post-exposure prophylaxis (PEP) settings in macaque models of SIV infection.

[14] These studies have been crucial in establishing the protective effect of Tenofovir.

Humanized Mouse Models:

BLT (Bone Marrow-Liver-Thymus) Mice: These mice are engrafted with human fetal liver and

thymus tissues and hematopoietic stem cells, resulting in a robust human immune system.

[15]
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Application: Humanized mice can be infected with HIV-1 and are valuable for studying viral

pathogenesis and evaluating the efficacy of antiretroviral drugs like Tenofovir in an in vivo

setting with a human immune system.[15]

Experimental Design Considerations for Animal Studies:

Route of Administration: Tenofovir (as TDF or TAF) is typically administered orally.

Dosing Regimen: Doses are determined based on pharmacokinetic studies to achieve

plasma and intracellular drug concentrations comparable to those in humans.

Efficacy Endpoints:

Viral Load: Measurement of plasma viral RNA levels over time.

CD4+ T-cell counts: Monitoring the impact of treatment on this key immune cell population.

Prevention of Infection: In PrEP and PEP studies, the primary endpoint is the prevention of

establishment of infection following viral challenge.

Pharmacokinetic Analysis: Measurement of Tenofovir and TFV-DP concentrations in plasma,

peripheral blood mononuclear cells (PBMCs), and relevant tissues.

Safety and Toxicity: Monitoring for potential side effects, particularly renal and bone-related

toxicities.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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